Citronellyl valerate

Description

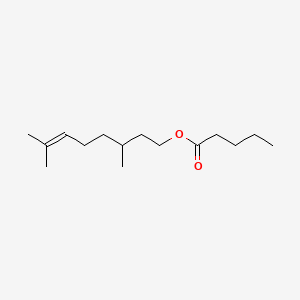

Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethyloct-6-enyl pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-5-6-10-15(16)17-12-11-14(4)9-7-8-13(2)3/h8,14H,5-7,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOJEJPZUVQHEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCCC(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864088 | |

| Record name | Pentanoic acid, 3,7-dimethyl-6-octen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

liquid/rose, herb, honey-like odour | |

| Record name | Citronellyl valerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/549/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

237.00 to 240.00 °C. @ 760.00 mm Hg | |

| Record name | Citronellyl pentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037229 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.890 (15.5°) | |

| Record name | Citronellyl valerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/549/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7540-53-6 | |

| Record name | Citronellyl valerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7540-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citronellyl valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007540536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 3,7-dimethyl-6-octen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanoic acid, 3,7-dimethyl-6-octen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethyloct-6-enyl valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRONELLYL VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43TPH8V20B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Citronellyl pentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037229 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Citronellyl Valerate

This guide provides a comprehensive technical overview of Citronellyl valerate, a significant fragrance and flavor compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, physicochemical properties, synthesis methodologies, analytical procedures, and safety profile, underpinned by authoritative sources to ensure scientific integrity.

Chemical Identification and Nomenclature

This compound is chemically classified as a carboxylic ester. Its unique molecular structure contributes to its characteristic aroma, making it a valuable ingredient in various consumer products.

CAS Number: 7540-53-6[1][2][3]

Synonyms: A variety of synonyms are used to identify this compound in scientific literature and commerce. These include:

-

Citronellyl valerianate

-

3,7-Dimethyl-6-octen-1-yl pentanoate[1]

-

3,7-Dimethyl-6-octen-1-yl valerate

-

3,7-Dimethyloct-6-en-1-yl valerate[7]

-

Valeric acid, 3,7-dimethyl-6-octen-1-yl ester[5]

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its application in various formulations and for predicting its behavior in different matrices.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₈O₂ | [2][8] |

| Molecular Weight | 240.38 g/mol | [2][5][8] |

| Appearance | Colorless clear liquid | [7] |

| Odor | Rose, herb, honey-like | [3][4][8] |

| Boiling Point | 237.00 to 240.00 °C @ 760.00 mm Hg | [7][4][8] |

| Density | 0.87200 to 0.88100 g/mL @ 25.00 °C | [7][8] |

| Refractive Index | 1.44200 to 1.45000 @ 20.00 °C | [7] |

| Flash Point | > 230.00 °F (> 110.00 °C) | [7][8] |

| Water Solubility | 0.1879 mg/L @ 25 °C (estimated) | [8] |

| LogP (Octanol/Water) | 4.492 (estimated) | [5] |

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of citronellol with valeric acid. This reaction can be catalyzed by acids (Fischer esterification) or enzymes (lipase-catalyzed esterification).

Fischer Esterification: A Step-by-Step Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound using an acid catalyst. The causality behind using an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. The use of a Dean-Stark apparatus is crucial for removing water, a byproduct of the reaction, which drives the equilibrium towards the formation of the ester product.

Materials:

-

Citronellol

-

Valeric acid

-

Concentrated sulfuric acid (catalyst)

-

Toluene (as a solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine equimolar amounts of citronellol and valeric acid. Add toluene to dissolve the reactants.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux and Water Removal: Attach the Dean-Stark apparatus and condenser to the flask. Heat the mixture to reflux. The toluene-water azeotrope will distill, and the water will be collected in the side arm of the Dean-Stark trap, while the toluene returns to the reaction flask. Continue refluxing until no more water is collected.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Wash subsequently with water.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene using a rotary evaporator.

-

Purification: The crude this compound can be further purified by vacuum distillation to obtain a high-purity product.

Sources

- 1. This compound, 7540-53-6 [thegoodscentscompany.com]

- 2. researchgate.net [researchgate.net]

- 3. Sn(ii)-catalyzed β-citronellol esterification: a Brønsted acid-free process for synthesis of fragrances at room temperature - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. JECFA Evaluations-CITRONELLYL VALERATE- [inchem.org]

- 5. This compound | C15H28O2 | CID 61416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. echemi.com [echemi.com]

- 8. agilent.com [agilent.com]

"Citronellyl valerate" molecular weight and formula

An In-Depth Technical Guide to Citronellyl Valerate: Physicochemical Properties, Synthesis, and Applications for Scientific Professionals

Abstract

This compound, also known as citronellyl pentanoate, is a monoterpene ester recognized for its characteristic fruity-floral aroma. While its primary application lies within the flavor and fragrance industries, its distinct physicochemical properties merit consideration for broader scientific applications, including in materials science and as a structural motif in pharmaceutical research. This technical guide provides a comprehensive overview of its core molecular profile, modern synthesis methodologies, analytical characterization techniques, and a detailed safety assessment. The content is structured to deliver actionable insights for researchers, chemists, and drug development professionals exploring the utility of lipophilic ester compounds.

Core Molecular Profile

A foundational understanding of a molecule begins with its fundamental identifiers and physical properties. These data points are critical for experimental design, analytical method development, and predictive modeling of its behavior in various systems.

Chemical Identity

This compound is systematically named 3,7-dimethyloct-6-enyl pentanoate[1]. Its identity is unambiguously defined by its molecular formula, structure, and registry numbers, which are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | 3,7-dimethyloct-6-enyl pentanoate | [1][2] |

| Molecular Formula | C₁₅H₂₈O₂ | [1][2][3][4][5] |

| CAS Registry Number | 7540-53-6 | [2][3][6] |

| Synonyms | Citronellyl pentanoate, 3,7-Dimethyl-6-octen-1-yl valerate | [1][3][5][7] |

| InChIKey | PFOJEJPZUVQHEH-UHFFFAOYSA-N | [1][2] |

| SMILES | CCCCC(=O)OCCC(C)CCC=C(C)C | [1] |

Physicochemical Properties

The physicochemical properties of this compound dictate its solubility, volatility, and interaction with biological systems. Its high lipophilicity, indicated by a LogP value significantly above 4, suggests poor aqueous solubility but high affinity for non-polar environments and lipid membranes.

| Property | Value | Unit | Source(s) |

| Molecular Weight | 240.38 | g/mol | [1][3][4][5][6] |

| Appearance | Colorless liquid with a rose, herb, honey-like odor | - | [1][3] |

| Boiling Point | 237 - 240 | °C (at 760 mmHg) | [1][3][4] |

| Density | 0.872 - 0.890 | g/mL (at 15.5-25 °C) | [1][3][4] |

| Refractive Index | 1.442 - 1.450 | n20/D | [1][3][4] |

| LogP (Octanol/Water) | 4.49 - 5.10 | - | [3][4][6] |

| Water Solubility | 0.1879 (estimated) | mg/L (at 25 °C) | [3] |

Synthesis Methodologies: A Focus on Biocatalysis

The industrial production of esters like this compound has traditionally relied on chemical catalysis (e.g., Fischer esterification), which often requires high temperatures and strong acids, leading to potential side reactions and environmental concerns. Modern synthetic chemistry, particularly for high-value compounds used in consumer products and pharmaceutical research, increasingly favors enzymatic methods for their high selectivity and sustainability.

Principle of Enzymatic Esterification

Enzymatic synthesis utilizes lipases, a class of enzymes that catalyze the hydrolysis of fats in nature. In low-water or non-aqueous environments, the thermodynamic equilibrium of this reaction shifts to favor synthesis, making lipases exceptional catalysts for esterification[8][9]. The reaction involves the direct esterification of citronellol with valeric acid or transesterification using a valerate ester as the acyl donor. Immobilized lipases, such as those from Candida antarctica (Novozym 435®) or Thermomyces lanuginosus (Lipozyme TL IM®), are frequently employed as they offer high stability and easy separation from the reaction mixture, enabling catalyst recycling[8].

Experimental Protocol: Immobilized Lipase-Catalyzed Synthesis

This protocol describes a representative lab-scale synthesis of this compound.

Materials:

-

Citronellol (1 equivalent)

-

Valeric Acid (1.2 equivalents)

-

Immobilized Lipase (e.g., Novozym 435®, 10% w/w of total reactants)

-

Anhydrous n-hexane (as solvent)

-

Molecular sieves (3Å, activated)

-

Reaction vessel with magnetic stirring and temperature control

Procedure:

-

Reactor Setup: To a clean, dry reaction vessel, add citronellol, valeric acid, and n-hexane.

-

Water Removal: Add activated molecular sieves to the mixture to sequester water produced during the reaction, which is crucial for driving the equilibrium towards the ester product.

-

Initiation: Add the immobilized lipase to the reaction mixture.

-

Incubation: Seal the vessel and incubate at a controlled temperature (e.g., 40-50 °C) with constant stirring for 24-72 hours.

-

Monitoring: Periodically withdraw small aliquots and analyze via Gas Chromatography (GC) to monitor the conversion of citronellol. The reaction is deemed complete when the substrate concentration plateaus.

-

Catalyst Recovery: Once complete, recover the immobilized enzyme by simple filtration. It can be washed with fresh solvent and dried for reuse.

-

Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified further by vacuum distillation or column chromatography if required.

-

Characterization: Confirm the identity and purity of the final product using GC-MS and FTIR spectroscopy.

Workflow: Enzymatic Synthesis of this compound

Caption: Workflow for the lipase-catalyzed synthesis of this compound.

Safety and Toxicological Profile

For any compound considered for commercial or research applications, a thorough safety evaluation is paramount. The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment on this compound[5].

Key Findings:

-

Skin Sensitization: Data from a read-across analog, citronellyl butyrate, established a No Expected Sensitization Induction Level (NESIL) of 6400 μg/cm²[5].

-

Phototoxicity: Based on its UV/Vis absorption spectra, this compound is not expected to be phototoxic or photoallergenic[5].

-

Systemic Toxicity: A risk assessment based on read-across data from citronellyl formate demonstrated an adequate margin of exposure (MOE) for repeated dose toxicity at its current level of use in fragrances[5].

The use of read-across analogs is a scientifically accepted toxicological principle that leverages data from structurally similar and metabolically related compounds to assess the safety of a target material, reducing the need for new animal testing.

Relevance and Applications in Scientific Development

While firmly established in the flavor and fragrance sectors as a FEMA GRAS-listed substance[1][4], the molecular features of this compound provide opportunities for its use in other scientific domains.

Pharmaceutical and Drug Development Considerations

This compound itself is not an active pharmaceutical ingredient (API). However, its structure is relevant to drug development professionals for several reasons:

-

Lipophilic Moiety: As a C15 ester with a high LogP, it represents a classic lipophilic structure. The citronellyl backbone can be explored as a promoiety in pro-drug design to enhance the membrane permeability and oral bioavailability of polar drug molecules.

-

Excipient Potential: Its properties as a stable, non-toxic, and oily liquid make it a candidate for investigation as an excipient in topical or transdermal formulations, potentially acting as a solvent, plasticizer, or penetration enhancer.

-

Chemical Building Block: The terpene and ester functionalities provide reactive handles for further chemical modification, allowing it to serve as a starting material or intermediate in the synthesis of more complex molecules[10].

Analytical Standards and Reference Materials

In analytical chemistry, well-characterized compounds like this compound are essential as reference standards for the identification and quantification of related esters in complex matrices, such as essential oils, food products, and environmental samples. Its retention indices in gas chromatography are well-documented, aiding in method development for volatile and semi-volatile compound analysis[1][2][6].

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 7540-53-6). Retrieved from [Link]

-

Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 7540-53-6. Food and Chemical Toxicology, 155, 112423. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions for the synthesis of citronellyl (a) and geranyl (b) alkanoates.... Retrieved from [Link]

-

The Good Scents Company. (n.d.). citronellyl isovalerate. Retrieved from [Link]

-

Biblioteka Nauki. (n.d.). Enzymatic synthesis and parameters affecting on citronellyl acetate ester by trans-esterification reaction. Retrieved from [Link]

-

IndiaMART. (n.d.). This compound API. Retrieved from [Link]

-

Government of Canada. (n.d.). Chemical Substance - this compound. Retrieved from [Link]

Sources

- 1. This compound | C15H28O2 | CID 61416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. echemi.com [echemi.com]

- 4. This compound, 7540-53-6 [thegoodscentscompany.com]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. This compound (CAS 7540-53-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Temporary title [webprod.hc-sc.gc.ca]

- 8. researchgate.net [researchgate.net]

- 9. bibliotekanauki.pl [bibliotekanauki.pl]

- 10. indiamart.com [indiamart.com]

Unveiling the Botanical Presence of Citronellyl Valerate: A Technical Guide for Researchers

Abstract

Citronellyl valerate, also known as citronellyl pentanoate, is a monoterpenoid ester recognized for its characteristic fruity and rosy aroma. While extensively utilized as a synthetic flavoring and fragrance agent, its natural occurrence in the plant kingdom is notably scarce and has been a subject of some ambiguity. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the known botanical sources of this compound, its putative biosynthetic pathway, potential ecological significance, and a detailed analytical framework for its identification and quantification in plant matrices. The guide critically evaluates the existing evidence and offers a robust scientific foundation for future research into this intriguing, yet elusive, natural compound.

Natural Occurrence: A Tale of Scarcity and Contradiction

The presence of this compound in plants is not widespread, and reports in scientific literature are limited. An initial point of contention arises from database discrepancies. While the Volatile Compounds in Food (VCF) database does not report this compound as a component in food, other chemical databases like PubChem indicate its presence in Curcuma longa (turmeric).

A pivotal piece of evidence comes from a comprehensive 2020 review on the essential oils of Curcuma species. This review explicitly identifies citronellyl pentanoate as a constituent of the essential oil from the fresh rhizome of Curcuma zanthorrhiza , a species closely related to turmeric, at a concentration of 5.7% [1]. This finding provides a solid, albeit specific, anchor for the natural occurrence of this ester within the Zingiberaceae family.

Another plant genus anecdotally associated with this compound is Boronia , particularly Boronia citriodora, known for its potent lemon-like fragrance. However, detailed chemical analyses of Boronia citriodora essential oil have historically focused on other dominant volatile compounds, and to date, there is no definitive primary scientific literature confirming the presence of this compound in this species.

Table 1: Documented Natural Occurrence of this compound

| Plant Species | Family | Plant Part | Concentration | Reference |

| Curcuma zanthorrhiza Roxb. | Zingiberaceae | Fresh Rhizome | 5.7% | [1] |

It is crucial for researchers to approach the natural sourcing of this compound with a critical perspective, acknowledging the limited and specific nature of its known botanical distribution.

Putative Biosynthesis: An Enzymatic Embrace

The biosynthesis of this compound in plants, while not empirically elucidated for this specific molecule, can be confidently inferred from the well-established pathways of monoterpenoid and ester formation. The synthesis is a two-stage process involving the formation of the alcohol moiety, citronellol, followed by its esterification with a fatty acid derivative.

Stage 1: Formation of Citronellol

Citronellol, a C10 acyclic monoterpene alcohol, is derived from the universal terpene precursor, geranyl diphosphate (GPP). The formation of GPP occurs via the methylerythritol 4-phosphate (MEP) pathway, predominantly in the plastids.

Stage 2: Esterification by Alcohol Acyltransferase (AAT)

The final and defining step is the esterification of citronellol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . These enzymes facilitate the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) donor to the hydroxyl group of an alcohol acceptor. In the case of this compound, the acyl donor is valeryl-CoA (pentanoyl-CoA).

The overall proposed reaction is:

Citronellol + Valeryl-CoA -> this compound + CoA-SH

The specificity of the AAT for both the alcohol (citronellol) and the acyl-CoA (valeryl-CoA) dictates the final ester product. The presence and activity of a specific AAT in the tissues of Curcuma zanthorrhiza is the likely reason for the accumulation of this compound in this particular species.

Caption: Putative biosynthetic pathway of this compound.

Inferred Ecological Roles: The Scent of Survival

While the specific ecological functions of this compound have not been studied, the roles of volatile terpene esters in plant biology are well-documented. Based on this knowledge, we can infer the potential ecological significance of this compound for the plants that produce it.

-

Herbivore Deterrence: Many volatile esters act as feeding deterrents or toxins to herbivorous insects and other animals. The fruity, rosy scent of this compound may serve to repel specific herbivores that would otherwise consume the plant's tissues, particularly the rhizomes in the case of Curcuma zanthorrhiza.

-

Pollinator Attraction: Conversely, floral scents, which are often rich in esters, play a crucial role in attracting pollinators. Although found in the rhizome of C. zanthorrhiza, if expressed in the flowers of other, yet to be discovered, plant species, this compound could contribute to a specific olfactory signature that attracts specialized pollinators.

-

Antimicrobial and Antifungal Activity: Essential oils rich in monoterpenoids and their esters are known to possess antimicrobial and antifungal properties. This compound may contribute to the overall chemical defense of the plant against pathogenic microorganisms in the soil, thereby protecting the vital rhizome.

-

Allelochemical Interactions: Volatile compounds released from roots and rhizomes can influence the growth and development of neighboring plants. It is plausible that this compound could have allelopathic effects, inhibiting the germination or growth of competing plant species.

Further research is required to investigate these putative roles and to understand the specific ecological context in which this compound is produced and released.

Analytical Workflow for Identification and Quantification

The detection and quantification of a semi-volatile compound like this compound in a complex plant matrix requires a robust and sensitive analytical methodology. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for this application, offering a solvent-free extraction and high sensitivity.

Experimental Protocol: HS-SPME-GC-MS Analysis

1. Sample Preparation:

- Obtain fresh plant material (e.g., Curcuma rhizome).

- Thoroughly wash the material with deionized water to remove any surface contaminants and pat dry.

- Homogenize a known weight (e.g., 0.5 - 1.0 g) of the fresh tissue into a fine powder or paste, preferably under cryogenic conditions (using liquid nitrogen) to prevent the loss of volatile compounds.

- Immediately transfer the homogenized sample into a suitable headspace vial (e.g., 20 mL).

2. Internal Standard Spiking:

- To enable accurate quantification, add a known amount of an appropriate internal standard (IS) to the sample vial. The IS should be a compound with similar chemical properties to this compound but not naturally present in the sample (e.g., methyl nonadecanoate).

3. Headspace Solid-Phase Microextraction (HS-SPME):

- Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad selectivity for volatile and semi-volatile compounds.

- Incubation/Equilibration: Seal the vial and place it in a heated agitator. Incubate the sample at a controlled temperature (e.g., 60°C) for a defined period (e.g., 20 minutes) to allow the volatile compounds to partition into the headspace.

- Extraction: Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 30 minutes) at the same temperature to allow for the adsorption of the analytes onto the fiber coating.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Desorption: Immediately after extraction, introduce the SPME fiber into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes in splitless mode for a duration of 3-5 minutes.

- GC Separation:

- Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

- Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for 2 minutes, then ramp at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 280°C) and hold for 5 minutes. This program will effectively separate the volatile components of the extract.

- MS Detection:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan from m/z 40 to 450.

- Ion Source Temperature: 230°C.

- Transfer Line Temperature: 280°C.

5. Data Analysis:

- Identification: Identify this compound by comparing its mass spectrum and retention index with that of an authentic standard and with entries in mass spectral libraries (e.g., NIST, Wiley).

- Quantification: Calculate the concentration of this compound by comparing the peak area of its characteristic ion with the peak area of the internal standard, using a pre-established calibration curve.

// Nodes

Start [label="Start: Fresh Plant\nMaterial (e.g., Rhizome)", fillcolor="#F1F3F4", fontcolor="#202124"];

Prep [label="Sample Preparation:\n- Weighing\n- Cryogenic Homogenization", fillcolor="#FBBC05", fontcolor="#202124"];

Spike [label="Internal Standard\nSpiking", fillcolor="#FBBC05", fontcolor="#202124"];

HS_SPME [label="HS-SPME Extraction:\n- DVB/CAR/PDMS Fiber\n- 60°C for 30 min", fillcolor="#EA4335", fontcolor="#FFFFFF"];

GCMS [label="GC-MS Analysis:\n- Thermal Desorption (250°C)\n- GC Separation (DB-5ms)\n- MS Detection (EI, Scan)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Data [label="Data Processing:\n- Peak Identification (Mass Spectra, RI)\n- Quantification (Calibration Curve)", fillcolor="#34A853", fontcolor="#FFFFFF"];

End [label="End: Report Concentration of\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

Start -> Prep;

Prep -> Spike;

Spike -> HS_SPME;

HS_SPME -> GCMS;

GCMS -> Data;

Data -> End;

}

Sources

An In-depth Technical Guide to the Synthesis of Citronellyl Valerate from Citronellol: A Senior Application Scientist's Perspective

Foreword: The synthesis of flavor and fragrance esters, such as citronellyl valerate, stands at a crossroads of industrial demand and sustainable practice. This compound, with its characteristic fruity, rosy, and herbaceous aroma, is a valuable component in the perfumery, cosmetics, and food industries.[1] This guide moves beyond a simple recitation of methods to provide a deep, mechanistic-driven exploration of its synthesis from citronellol. As a Senior Application Scientist, my focus is on the causality behind procedural choices, the establishment of self-validating protocols, and the strategic preference for greener, more efficient catalytic systems. We will dissect the nuances of enzymatic and traditional chemical methodologies, providing researchers and drug development professionals with a robust framework for synthesis, optimization, and analysis.

Section 1: The Paradigm of Green Chemistry: Enzymatic Esterification

The modern imperative to develop environmentally benign chemical processes has rightly placed biocatalysis at the forefront of ester synthesis.[2] The use of lipases for the esterification of citronellol represents a significant advancement over traditional acid catalysis, offering high specificity, mild reaction conditions, and a reduction in hazardous waste.

Core Principle: Lipase-Catalyzed Direct Esterification

Lipases (triacylglycerol hydrolases) are exceptionally versatile enzymes that can catalyze ester synthesis in non-aqueous environments, effectively reversing their natural hydrolytic function. The mechanism is a cornerstone of its efficiency and is typically described as a Ping-Pong Bi-Bi mechanism.

Causality of Mechanism:

-

Interfacial Activation: Many lipases possess a polypeptide "lid" covering the active site. In a non-aqueous solvent, the interface between the immobilized enzyme and the substrate-containing organic medium induces a conformational change, opening the lid and exposing the catalytic triad (typically Ser-His-Asp).[3]

-

Acylation (First "Pong"): The serine hydroxyl group performs a nucleophilic attack on the carbonyl carbon of valeric acid, forming a tetrahedral intermediate. This intermediate resolves by releasing water, leaving an acyl-enzyme complex. This is often the rate-limiting step.

-

Deacylation (Second "Pong"): The citronellol molecule then enters the active site. Its hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme complex.

-

Ester Release: A second tetrahedral intermediate is formed, which collapses to release the this compound ester and regenerate the free enzyme, ready for another cycle.

Self-Validating Experimental Protocol: Direct Esterification

This protocol is designed around the highly effective immobilized lipase B from Pseudozyma antarctica (commercially available as Novozym® 435), which does not require interfacial activation, enhancing its activity in organic media.[3]

Materials:

-

(±)-Citronellol (≥95% purity)

-

Valeric acid (≥99% purity)

-

Novozym® 435 (immobilized Pseudozyma antarctica lipase B)

-

n-Heptane (anhydrous, ≥99%)

-

Molecular sieves (3 Å, activated)

Methodology:

-

Reactor Setup: To a 100 mL screw-capped conical flask, add 50 mL of n-heptane. The choice of a non-polar solvent like heptane is critical; it solubilizes the non-polar substrates while minimizing enzyme denaturation and preventing the solubilization of the essential water layer on the enzyme's surface.

-

Substrate Addition: Add citronellol to a final concentration of 100 mM. Add an equimolar amount of valeric acid (1:1 molar ratio).[3] A 1:1 ratio is often optimal for minimizing substrate inhibition and reducing downstream purification complexity.[4]

-

Water Removal: Add ~1.0 g of activated 3 Å molecular sieves. Causality: The esterification reaction produces water, which can shift the equilibrium back towards the reactants and promote the hydrolysis of the ester product.[5] Molecular sieves act as a self-validating system by continuously sequestering water, driving the reaction towards completion.

-

Enzyme Addition: Add Novozym® 435. A typical loading is 5-10% (w/w) relative to the total substrate mass.

-

Reaction Conditions: Seal the flask and place it in an orbital shaker set to 150-200 rpm at 70°C.[3] The temperature is a trade-off: higher temperatures increase the reaction rate but can lead to enzyme denaturation over extended periods. Novozym® 435 is known for its thermal stability, making 70°C a viable option for accelerating the synthesis of this specific ester.[3]

-

Monitoring: Monitor the reaction progress by withdrawing small aliquots (e.g., 100 µL) at timed intervals (e.g., 1, 2, 4, 6 hours). Analyze the samples via Gas Chromatography (GC) to determine the percentage conversion of citronellol.

-

Termination and Purification: Once the reaction reaches equilibrium (typically >95% conversion within 6 hours), terminate it by filtering off the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent, dried, and reused for multiple cycles.[4][5] The filtrate, containing the product, unreacted substrates, and solvent, can be concentrated under reduced pressure.

Performance Data & Comparison

| Catalyst | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Reference |

| Novozym® 435 | Valeric Acid | n-Heptane | 70 | 6 | >95 | [3] |

| Rhizopus sp. Lipase | Valeric Acid | n-Hexane | 45 | 48 | ~81 | [6] |

| Lipozyme® TL IM | Stearic Acid | Heptane/Hexane | 35 | 4 | ~80-100 | [4] |

| Novozym® 435 | Lauric Acid | Heptane/Hexane | 35 | 4 | ~80-100 | [4] |

Note: Data for Stearic and Lauric acids are included to show the versatility of the enzymatic method with different chain lengths.

Section 2: Alternative Biocatalytic Route: Transesterification

Transesterification offers a strategic advantage over direct esterification by avoiding the production of water, thereby eliminating the need for dehydrating agents and circumventing equilibrium limitations caused by water.

Principle & Mechanistic Insight

In this pathway, an existing ester (the acyl donor) reacts with citronellol. Vinyl esters (e.g., vinyl valerate) are particularly effective acyl donors. The reaction produces an enol, which tautomerizes to a stable ketone (acetaldehyde in the case of vinyl acetate), rendering the reaction effectively irreversible.[7] This provides a powerful thermodynamic driving force.

Experimental Protocol: Transesterification

This protocol is adapted from methodologies for synthesizing other citronellyl esters via transesterification.[8][9]

Materials:

-

(±)-Citronellol (≥95% purity)

-

Vinyl valerate (≥98% purity)

-

Novozym® 435

-

n-Hexane (anhydrous, ≥99%)

Methodology:

-

Reactor Setup: In a 100 mL flask, dissolve 100 mmol/L of citronellol and 300 mmol/L of vinyl valerate in 30 mL of n-hexane.[9] Causality: Using an excess of the acyl donor (vinyl valerate) ensures the reaction is pushed towards completion and can increase the reaction rate.

-

Enzyme Addition: Add 10 mg/mL of Novozym® 435.[9]

-

Reaction Conditions: Incubate the mixture at 40°C in an orbital shaker at 200 rpm. Transesterification can often proceed efficiently at lower temperatures than direct esterification due to its irreversible nature.[9]

-

Monitoring & Work-up: Monitor the reaction via GC. High conversions (>99%) can be achieved in as little as 6 hours.[9] The work-up is simplified compared to direct esterification: filter the enzyme, then evaporate the solvent and the volatile acetaldehyde by-product under reduced pressure.

Section 3: The Traditional Benchmark: Chemical Synthesis via Fischer Esterification

For decades, Fischer-Speier esterification has been the textbook method for producing esters.[10] It involves the reaction of a carboxylic acid and an alcohol under strong acid catalysis. While effective, it presents significant challenges, particularly when dealing with sensitive molecules like terpene alcohols.

Principle & Mechanism

The reaction is an acid-catalyzed nucleophilic acyl substitution.[4]

-

Protonation: The acid catalyst (e.g., H₂SO₄, p-TsOH) protonates the carbonyl oxygen of valeric acid, greatly increasing the electrophilicity of the carbonyl carbon.[11]

-

Nucleophilic Attack: The hydroxyl oxygen of citronellol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Water Elimination: The protonated hydroxyl group leaves as water (a good leaving group), and the resulting intermediate is stabilized by resonance.

-

Deprotonation: A base (e.g., water, or the conjugate base of the acid catalyst) removes the proton from the remaining carbonyl oxygen to yield the final ester and regenerate the acid catalyst.

Challenges and Side Reactions

The harsh conditions (strong acid, high temperatures) required for Fischer esterification are problematic for terpene alcohols like citronellol.

-

Dehydration and Rearrangement: The olefinic bond in citronellol is susceptible to acid-catalyzed hydration, cyclization, or rearrangement, leading to a complex mixture of byproducts.[12]

-

Corrosion and Waste: Strong mineral acids are corrosive and require neutralization during work-up, generating significant salt waste.[13]

-

Reversibility: Like its enzymatic counterpart, the reaction is reversible and requires strategies like using excess reagent or removing water (e.g., with a Dean-Stark apparatus) to achieve high yields.[10]

A Greener Chemical Approach: Lewis Acid Catalysis

As an alternative to corrosive Brønsted acids, solid or milder Lewis acid catalysts have been explored. Catalysts like tin(II) chloride (SnCl₂·2H₂O) have been shown to effectively catalyze the esterification of citronellol at room temperature under solvent-free conditions, achieving high conversion and selectivity.[13][14] This approach mitigates many of the issues of strong mineral acids, offering easier catalyst removal and avoiding harsh neutralization steps.[14]

Section 4: Product Purification and Analytical Characterization

Regardless of the synthetic route, rigorous purification and characterization are essential to validate the identity and purity of the final product.

Purification Workflow

-

Catalyst Removal: For enzymatic synthesis, this involves simple filtration. For acid-catalyzed reactions, it requires a neutralization wash (e.g., with aqueous sodium bicarbonate solution) followed by water washes to remove salts and residual acid.[15]

-

Solvent Removal: The solvent is removed using a rotary evaporator.

-

Final Purification: The crude ester is typically purified by vacuum distillation or column chromatography on silica gel to separate it from unreacted starting materials and any non-volatile byproducts.[5][15]

Analytical Validation

A self-validating protocol requires robust analytical confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing purity and confirming identity. The retention time is characteristic of the compound, and the mass spectrum provides a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation.

Expected Analytical Data for this compound (C₁₅H₂₈O₂):

| Analysis Type | Expected Results | Reference |

| Molecular Weight | 240.39 g/mol | [16] |

| Appearance | Colorless liquid | [1] |

| GC-MS (EI) | Key Fragments (m/z): 41, 69, 81, 95, 82 | [3] |

| ¹H NMR (CDCl₃) | Characteristic peaks expected for: -CH₃ groups (d, ~0.9-1.7 ppm), -CH₂- groups (~1.2-2.3 ppm), -O-CH₂- group (t, ~4.1 ppm), and vinyl -CH= group (t, ~5.1 ppm). | [5][17] |

| ¹³C NMR (CDCl₃) | Characteristic peaks expected for: Carbonyl C=O (~173 ppm), vinyl carbons (~124, 131 ppm), -O-CH₂- carbon (~63 ppm), and multiple aliphatic carbons in the 13-40 ppm range. | [5][9] |

*Note: Specific chemical shifts are inferred from data on similar citronellyl esters as detailed spectra for this compound are not widely published in the cited literature.

Conclusion

While traditional Fischer esterification remains a valid chemical transformation, its application to the synthesis of this compound is fraught with challenges related to yield, purity, and environmental impact. This guide unequivocally demonstrates the scientific and practical superiority of lipase-catalyzed methods. The high conversion rates, operational simplicity, mild conditions, and reusability of biocatalysts like Novozym® 435 establish enzymatic synthesis as the authoritative and trustworthy protocol for producing high-purity this compound. For researchers and developers, embracing these green chemistry principles is not merely an ethical choice but a strategic one, leading to more efficient, cost-effective, and sustainable manufacturing of valuable flavor and fragrance compounds.

References

-

Staudt, G., et al. (2024). Lipase-Catalyzed Synthesis of Citronellyl Esters by Different Acylating Agents. SciELO.

-

Macedo, G. A., Lozano, M. M. S., & Pastore, G. M. (2003). Enzymatic synthesis of short chain citronellyl esters by a new lipase from Rhizopus sp. Electronic Journal of Biotechnology.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61416, this compound. PubChem.

-

The Good Scents Company. (n.d.). This compound. thegoodscentscompany.com.

-

SpectraBase. (n.d.). This compound. Wiley.

-

Vandichel, M., et al. (2013). Insight in the activity and diastereoselectivity of various Lewis acid catalysts for the citronellal cyclization. ResearchGate.

-

Widiyarti, S., et al. (2024). Utilization of Silica Gel for the Synthesis of Geranyl Laurate and Citronellyl Laurate. Bulletin of Chemical Reaction Engineering & Catalysis.

-

BenchChem. (n.d.). identifying byproducts in the chemical synthesis of Citronellyl hexanoate. BenchChem.

-

Corrêa, L. da S., et al. (2019). Lipase-Catalyzed Esterification of Geraniol and Citronellol for the Synthesis of Terpenic Esters. PubMed.

- O'Hagan, D., & Zaidi, N. A. (1994). Enzyme-catalysed synthesis of citronellyl acetate in organic solvent. Enzyme and Microbial Technology.

-

Staudt, G., et al. (2025). Reactions for the synthesis of citronellyl (a) and geranyl (b) alkanoates from lauric (C11H23COOH), oleic (C17H33COOH), and stearic (C17H35COOH) acids. ResearchGate.

-

Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia.

- de la Puente, C., et al. (2021).

-

Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide.

-

University of Missouri-St. Louis. (n.d.). Experiment 29 – The Fischer Esterification. UMSL.

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. masterorganicchemistry.com.

-

Liaquat, R., et al. (2024). Enzymatic synthesis and parameters affecting on citronellyl acetate ester by trans-esterification reaction. Biblioteka Nauki.

-

da Silva, G. P. S., et al. (2015). Sn(II)-catalyzed β-citronellol esterification: A Brønsted acid-free process for synthesis of fragrances at room temperature. ResearchGate.

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. organic-chemistry.org.

-

Staudt, G., et al. (2025). Citronellyl propionate chemical structure and HMBC spectra ( 1 H NMR...). ResearchGate.

-

Yue, Y., et al. (2023). Synthesis of citronella acetate by lipase catalyzed transesterification in ionic liquid and its kinetics. SciELO.

-

da Silva, G. P. S., et al. (2015). Effect of catalyst nature in β-citronellol esterification with HOAc. ResearchGate.

- Hasan, F., Shah, A. A., & Hameed, A. (2006). Enzymatic synthesis of short chain citronellyl esters by a new lipase from Rhizopus sp. Electronic Journal of Biotechnology.

-

da Silva, G. P. S., et al. (2015). Sn(ii)-catalyzed β-citronellol esterification: a Brønsted acid-free process for synthesis of fragrances at room temperature. Catalysis Science & Technology.

Sources

- 1. This compound, 7540-53-6 [thegoodscentscompany.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C15H28O2 | CID 61416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journal.bcrec.id [journal.bcrec.id]

- 6. researchgate.net [researchgate.net]

- 7. US2423545A - Esterification of terpene alcohols - Google Patents [patents.google.com]

- 8. bibliotekanauki.pl [bibliotekanauki.pl]

- 9. Citronellyl acetate(150-84-5) 13C NMR [m.chemicalbook.com]

- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. Sn(ii)-catalyzed β-citronellol esterification: a Brønsted acid-free process for synthesis of fragrances at room temperature - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. researchgate.net [researchgate.net]

A Spectroscopic Guide to Citronellyl Valerate: Structural Elucidation and Data Interpretation

This technical guide provides an in-depth analysis of the spectroscopic data for Citronellyl Valerate (also known as citronellyl pentanoate), a widely used fragrance and flavor ingredient. Aimed at researchers, scientists, and professionals in drug development and quality control, this document synthesizes foundational spectroscopic principles with practical data interpretation. We will explore the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that, in concert, provide an unambiguous confirmation of the molecule's structure.

Introduction

This compound (CAS No: 7540-53-6) is the ester formed from citronellol and valeric acid.[1] Its molecular formula is C₁₅H₂₈O₂ with a molecular weight of approximately 240.38 g/mol .[1] The structural integrity and purity of this compound are critical for its application in consumer products and as a potential building block in chemical synthesis. Spectroscopic analysis is the cornerstone of quality assurance, providing a detailed fingerprint of the molecular structure. This guide explains the theoretical and practical aspects of acquiring and interpreting the key spectroscopic data for this compound.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the spectroscopic data, the following numbering scheme will be used for the atoms in this compound.

Caption: Structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

Experimental Protocol: ¹H and ¹³C NMR

A robust NMR analysis begins with proper sample preparation and selection of experimental parameters.

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for non-polar compounds and its single, well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C).

-

Internal Standard : Tetramethylsilane (TMS) is added as an internal standard to reference the chemical shifts to 0 ppm.

-

Instrumentation : Data acquisition is typically performed on a 400 MHz (or higher) spectrometer to ensure adequate signal dispersion.

-

¹H NMR Acquisition : A standard single-pulse experiment is sufficient. Key parameters include a 30° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition : A proton-decoupled experiment (e.g., zgpg30) is used to produce a spectrum with singlets for each unique carbon, simplifying interpretation. A sufficient number of scans (~1024 or more) is necessary due to the low natural abundance of ¹³C.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The following table details the predicted chemical shifts (δ), multiplicities, and assignments.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) |

| H6 | 5.10 | t (triplet) | J ≈ 7.1 Hz |

| H1 (O-CH₂ ) | 4.09 | t (triplet) | J ≈ 6.8 Hz |

| H2' (α to C=O) | 2.25 | t (triplet) | J ≈ 7.5 Hz |

| H5 | 2.00 | m (multiplet) | - |

| H7-Me (vinylic) | 1.68 | s (singlet) | - |

| H8 (vinylic) | 1.60 | s (singlet) | - |

| H2, H3', H4' | 1.65 - 1.55 | m (multiplet) | - |

| H3, H4 | 1.45 - 1.25 | m (multiplet) | - |

| H5' (terminal CH₃) | 0.92 | t (triplet) | J ≈ 7.4 Hz |

| H3-Me | 0.90 | d (doublet) | J ≈ 6.3 Hz |

Interpretation Insights:

-

The triplet at ~5.10 ppm is characteristic of the vinylic proton (H6) on the trisubstituted double bond, coupled to the adjacent methylene protons (H5).

-

The downfield triplet at ~4.09 ppm is indicative of the methylene protons (H1) attached to the ester oxygen, deshielded by its electronegativity.

-

The triplet at ~2.25 ppm corresponds to the methylene protons (H2') alpha to the carbonyl group.

-

The two singlets at ~1.68 and ~1.60 ppm are classic signals for the two methyl groups on a double bond.

-

The upfield doublet at ~0.90 ppm arises from the methyl group attached to the chiral center (C3), coupled to the single H3 proton. The corresponding upfield triplet at ~0.92 ppm is from the terminal methyl of the valerate chain.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted δ (ppm) |

| C1' (C=O) | 173.5 |

| C7 | 131.5 |

| C6 | 124.5 |

| C1 | 63.0 |

| C5 | 39.8 |

| C2 | 37.0 |

| C2' | 34.2 |

| C3 | 29.5 |

| C4' | 27.1 |

| C4 | 25.7 |

| C7-Me | 22.4 |

| C3' | 19.4 |

| C3-Me | 17.6 |

| C8 | 13.8 |

| C5' | 13.7 |

Interpretation Insights:

-

The most downfield signal at ~173.5 ppm is unambiguously assigned to the carbonyl carbon (C1') of the ester.

-

The two signals in the vinylic region, ~131.5 and ~124.5 ppm, correspond to the carbons of the C=C double bond (C7 and C6).

-

The signal at ~63.0 ppm is characteristic of the carbon (C1) bonded to the ester oxygen.

-

The remaining signals in the upfield region (~13-40 ppm) represent the aliphatic carbons of the citronellyl and valerate chains.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Vibrations of chemical bonds correspond to specific energy absorptions in the infrared region of the electromagnetic spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common technique that requires minimal sample preparation.

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR crystal (typically diamond or zinc selenide) is used.

-

Sample Application : A single drop of neat this compound liquid is placed directly onto the ATR crystal.

-

Data Acquisition : A background spectrum of the clean, empty crystal is recorded first. The sample spectrum is then acquired. The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Key IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2960-2850 | C-H stretch | Aliphatic (CH₃, CH₂, CH) |

| ~1735 | C=O stretch (strong, sharp) | Ester |

| ~1670 | C=C stretch (weak to medium) | Alkene |

| 1465-1450 | C-H bend | Aliphatic |

| 1375 | C-H bend (umbrella) | Methyl |

| 1240-1160 | C-O stretch (strong) | Ester |

Interpretation Insights:

-

The most prominent and diagnostic peak in the spectrum is the strong, sharp absorption at approximately 1735 cm⁻¹ , which is definitive for the carbonyl (C=O) stretch of an aliphatic ester.

-

The presence of multiple peaks in the 2960-2850 cm⁻¹ region confirms the abundance of sp³-hybridized C-H bonds in the molecule.

-

A strong band between 1240-1160 cm⁻¹ corresponds to the C-O single bond stretching of the ester group, further confirming this functionality.

-

A weaker absorption around 1670 cm⁻¹ is expected for the C=C stretching of the tetrasubstituted alkene, which often gives a less intense signal than less substituted alkenes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This pattern serves as a molecular fingerprint and allows for the confirmation of structural subunits.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for analyzing volatile compounds like this compound.

-

Sample Introduction : A dilute solution of the sample in a volatile solvent (e.g., hexane or ethyl acetate) is injected into the gas chromatograph. The GC separates the sample from any impurities before it enters the mass spectrometer.

-

Ionization : Electron Ionization (EI) at a standard energy of 70 eV is the most common method. This high-energy process induces reproducible fragmentation.

-

Mass Analysis : A quadrupole mass analyzer separates the resulting positively charged fragments based on their mass-to-charge ratio (m/z).

Mass Spectrum Data and Fragmentation Analysis

The mass spectrum of this compound will not typically show a strong molecular ion peak (M⁺• at m/z 240) due to the instability of the parent ion under EI conditions. The observed spectrum is dominated by fragment ions resulting from predictable bond cleavages.[1]

Key Observed Fragments: [1]

| m/z | Relative Intensity | Proposed Fragment Identity/Origin |

| 41 | 99.9 | C₃H₅⁺ (Allyl cation) |

| 69 | 74.6 | C₅H₉⁺ (Isoprenyl fragment) |

| 81 | 74.6 | C₆H₉⁺ (Cyclic monoterpene fragment) |

| 85 | - | [C₄H₉CO]⁺ (Valeryl cation) |

| 95 | 61.9 | C₇H₁₁⁺ |

| 102 | - | McLafferty Rearrangement Product |

| 138 | - | [C₁₀H₁₈]⁺• (Citronellyl radical cation) |

Fragmentation Pathway Analysis:

The fragmentation of this compound is driven by the locations of the functional groups (ester and alkene) and the stability of the resulting carbocations.

Caption: Key fragmentation pathways for this compound in EI-MS.

-

α-Cleavage : The bond between the ester oxygen and the citronellyl C1 is weak and readily cleaves, leading to the loss of the valerate moiety as a neutral molecule and formation of the citronellyl carbocation at m/z 138 . This ion is often not observed but is a key intermediate.

-

Terpenoid Fragmentation : The m/z 138 ion undergoes subsequent fragmentation characteristic of acyclic monoterpenes, producing the highly abundant ions at m/z 81 , m/z 69 (isoprenyl cation), and m/z 41 (allyl cation). These are diagnostic for the citronellyl backbone.

-

McLafferty Rearrangement : A hallmark of esters with a sufficiently long alkyl chain, this process involves the transfer of a gamma-hydrogen from the valerate chain to the carbonyl oxygen, followed by cleavage of the α-β bond. This results in the elimination of a neutral alkene (propene) and the formation of a characteristic ion at m/z 102 .

-

Acylium Ion : Cleavage of the O-C1 bond can also result in the formation of the valeryl (pentanoyl) acylium ion, [CH₃(CH₂)₃CO]⁺, at m/z 85 .

Conclusion

The combination of NMR, IR, and MS provides a powerful and self-validating system for the structural confirmation of this compound. IR spectroscopy rapidly confirms the presence of the key ester and alkene functional groups. Mass spectrometry corroborates the molecular weight and provides definitive evidence for the distinct citronellyl and valerate substructures through its fragmentation pattern. Finally, ¹H and ¹³C NMR spectroscopy offers a complete, high-resolution map of the entire carbon-hydrogen framework, allowing for the unambiguous assignment of every atom in the molecule. Together, these techniques form the foundation of analytical chemistry for ensuring the identity, purity, and quality of fine chemicals in research and industry.

References

-

PubChem. This compound | C15H28O2 | CID 61416 . National Center for Biotechnology Information. [Link]

Sources

"Citronellyl valerate" physical properties (boiling point, density)

An In-Depth Technical Guide to the Physical Properties of Citronellyl Valerate

Introduction

This compound, systematically known as 3,7-dimethyloct-6-enyl pentanoate, is a fatty acid ester with the molecular formula C15H28O2.[1] As a key organic compound, it possesses a characteristic fruity and rosy aroma, making it a valuable ingredient in the fragrance and flavor industries. For researchers, scientists, and professionals in drug development, a thorough understanding of its physical properties is paramount for its purification, formulation, and application. This guide provides a detailed examination of two fundamental physical properties of this compound: its boiling point and density, supported by robust experimental protocols for their accurate determination.

Core Physical Properties of this compound

The boiling point and density are critical parameters that define the physical behavior of a liquid. The boiling point is essential for purification techniques like distillation, while density is crucial for quality control, dosage calculations, and formulation development. The experimentally determined values for this compound are summarized below.

| Physical Property | Value | Conditions | Source |

| Boiling Point | 237.0 to 240.0 °C | at 760.00 mm Hg | [1][2] |

| 237 °C | (literature value) | [3] | |

| Density | 0.890 g/mL | at 15.5 °C | [1] |

| 0.88 g/mL | at 25 °C (literature value) | [3] | |

| 0.872 to 0.881 g/mL | at 25.00 °C | [2] |

The slight variations in reported density values are primarily due to the different temperatures at which the measurements were conducted. As with most liquids, the density of this compound decreases with increasing temperature.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. At this temperature, the liquid undergoes a phase transition to a gas. For precise determination, especially with small sample volumes typical in research settings, the micro-boiling point method using a capillary tube is highly effective.[4]

Principle of the Micro-Boiling Point Method

This technique relies on trapping a small amount of the sample's vapor in an inverted capillary tube. As the sample is heated, the trapped air and vapor expand. At the boiling point, the vapor pressure inside the capillary overcomes the atmospheric pressure, resulting in a rapid and continuous stream of bubbles.[5] The boiling point is then precisely recorded as the temperature at which the liquid just begins to enter the capillary tube upon cooling, signifying the point where the external pressure equals the internal vapor pressure.[4]

Experimental Protocol

-

Sample Preparation: Add approximately 0.5 mL of this compound to a small-diameter test tube.

-

Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Apparatus Assembly: Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb. Immerse the assembly in a heating bath (e.g., paraffin oil or a heating block).

-

Heating: Begin heating the bath slowly and steadily, with constant stirring to ensure uniform temperature distribution.

-

Observation: Observe the capillary tube. Initially, trapped air will be expelled as a slow stream of bubbles. As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary.[4][5]

-

Recording the Boiling Point: Once a steady stream of bubbles is observed, stop heating. As the apparatus cools, the bubbling will slow and then stop. The boiling point is the temperature at which the liquid is drawn into the capillary tube.[4]

-

Validation: For accuracy, repeat the measurement to ensure the result is reproducible.

Workflow for Boiling Point Determination

Caption: Workflow for micro-boiling point determination.

Experimental Determination of Density

Density is an intrinsic property of a substance, defined as its mass per unit volume (ρ = m/V).[6] It is a fundamental parameter for quality assessment and is temperature-dependent. For high-precision measurements, a pycnometer or density bottle is the preferred instrument.

Principle of Density Measurement by Pycnometry

A pycnometer is a glass flask with a precise, known volume. The density of a liquid is determined by accurately measuring the mass of the liquid that fills this known volume. This method provides higher accuracy than using a graduated cylinder because the volume is defined more precisely.[6]

Experimental Protocol

-

Preparation: Clean and thoroughly dry the pycnometer and its stopper.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer (m1) using an analytical balance.

-

Mass of Pycnometer with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are present. Insert the stopper, allowing excess liquid to exit through the capillary. Carefully wipe the outside dry and weigh the filled pycnometer (m2). The mass of the sample is (m2 - m1).

-

Calibration with Water: To determine the precise volume of the pycnometer, repeat the process with a reference liquid of known density, typically distilled water.

-

Empty and dry the pycnometer.

-

Fill it with distilled water and weigh it (m3). The mass of the water is (m3 - m1).

-

Record the temperature of the water.

-

-

Calculation:

-

Look up the density of water (ρ_water) at the measured temperature.

-

Calculate the volume of the pycnometer: V = (m3 - m1) / ρ_water.

-

Calculate the density of this compound (ρ_sample): ρ_sample = (m2 - m1) / V.

-

Workflow for Density Determination

Caption: Workflow for density determination using a pycnometer.

Conclusion

The physical properties of this compound, specifically its boiling point and density, are cornerstone data for its application in scientific research and industrial processes. A boiling point in the range of 237-240 °C and a density of approximately 0.88 g/mL at 25 °C are the accepted values. The accurate determination of these properties through validated experimental protocols, such as the micro-capillary method for boiling point and pycnometry for density, is essential for ensuring purity, consistency, and safety in all applications.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Experiments to determine density of liquid. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

JoVE. (2020, March 26). Boiling Points - Procedure. Journal of Visualized Experiments. Retrieved from [Link]

-

University of Massachusetts Boston. (n.d.). # 5 Determination of Boiling Points. Retrieved from [Link]

-

University of Babylon. (n.d.). Experiment name / Determination of Boiling point. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, November 11). The Density of Liquids and Solids (Experiment). Retrieved from [Link]

Sources

- 1. This compound | C15H28O2 | CID 61416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 7540-53-6 [thegoodscentscompany.com]

- 3. echemi.com [echemi.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. Video: Boiling Points - Procedure [jove.com]

- 6. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

Solubility of "Citronellyl valerate" in different solvents

An In-Depth Technical Guide to the Solubility of Citronellyl Valerate for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound (CAS 7540-53-6), an ester of significant interest in the fragrance, flavor, and pharmaceutical industries. We delve into the core physicochemical properties that govern its solubility, explore the theoretical underpinnings of its behavior in various media, and present a detailed, field-proven experimental protocol for accurately determining its equilibrium solubility. This document is designed to serve as a critical resource for researchers, formulation scientists, and drug development professionals, enabling informed decisions in product development, from initial formulation screening to advanced delivery system design.

Introduction to this compound

This compound, also known by its IUPAC name 3,7-dimethyl-6-octen-1-yl pentanoate, is a fatty acid ester characterized by its pleasant fruity, rosy, and herbaceous aroma.[1][2][3] While widely utilized as a fragrance and flavoring agent, its molecular structure—a long, non-polar hydrocarbon chain combined with a polar ester group—presents a distinct solubility profile that is of high interest to the pharmaceutical sciences.[2][4]

Understanding the solubility of this lipophilic compound is paramount for its effective application. In drug development, excipients with similar properties are often explored as solvents or lipid-based carriers to enhance the bioavailability of poorly water-soluble Active Pharmaceutical Ingredients (APIs). Therefore, a thorough characterization of this compound's solubility provides a foundational dataset for formulating stable, effective, and aesthetically pleasing products.

Core Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters for this compound are summarized below, which collectively indicate a highly non-polar, hydrophobic nature.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₈O₂ | [5] |

| Molecular Weight | 240.38 g/mol | [1][2][5] |

| Appearance | Colorless, clear liquid | [4] |

| Odor | Rose, herb, honey-like | [1][2] |

| Density | ~0.88 g/mL at 25°C | [1] |

| Boiling Point | 237-240 °C at 760 mmHg | [2][4] |

| Water Solubility | 0.1879 mg/L at 25°C (estimated) | [1][4] |

| logP (Octanol/Water) | 4.49 - 5.73 (estimated) | [1][4][6] |

The extremely low water solubility and high octanol-water partition coefficient (logP) are the most telling indicators of this compound's lipophilicity.[1][4][6] This suggests it will be readily soluble in lipids and non-polar organic solvents but practically insoluble in aqueous media.

Theoretical Framework for Solubility

The "Like Dissolves Like" Principle

The solubility of esters is a classic illustration of the "like dissolves like" principle. While the ester functional group (R-COO-R') introduces a degree of polarity, the molecule's overall character is dominated by its extensive hydrocarbon chains. Consequently, this compound is miscible with other non-polar molecules where van der Waals or dispersion forces are the primary mode of intermolecular interaction. Conversely, it cannot effectively disrupt the strong hydrogen-bonding network of highly polar solvents like water, leading to immiscibility.[7]

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the Hansen Solubility Parameter (HSP) model. This framework deconstructs the total Hildebrand solubility parameter (δt) into three components representing the different types of intermolecular forces:

-

δd (Dispersion): Energy from atomic dispersion forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

The total parameter is calculated as: δt² = δd² + δp² + δh² .[9] The central tenet of HSP theory is that substances with similar (δd, δp, δh) coordinates will be mutually soluble.[8] By mapping the HSP values of this compound and various solvents, one can predict their miscibility with a reasonable degree of accuracy.

Predicted Solubility Profile

Based on its physicochemical properties and established chemical principles, the solubility of this compound in a range of common laboratory and industrial solvents can be predicted as follows.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Highly Polar, Protic | Insoluble | High logP, unable to form strong H-bonds.[1][4] |

| Ethanol | Polar, Protic | Soluble | The ethyl group provides sufficient non-polar character.[4] |

| Acetone | Polar, Aprotic | Freely Soluble | Good balance of polarity to interact with the ester group.[7] |

| Hexane | Non-Polar | Freely Soluble | "Like dissolves like"; both are dominated by dispersion forces. |

| Toluene | Non-Polar, Aromatic | Freely Soluble | Similar non-polar characteristics. |

| Diethyl Ether | Slightly Polar | Freely Soluble | Effective solvent for moderately polar to non-polar compounds. |

| Mineral Oil | Non-Polar (Lipid) | Freely Soluble | High lipophilicity ensures miscibility with oils and lipids. |

Experimental Protocol: Equilibrium Solubility Determination

To move from prediction to empirical data, a robust and validated experimental method is required. The Shake-Flask Method , aligned with OECD Guideline 105, is the gold standard for determining the equilibrium solubility of compounds.[10] It is a self-validating system when performed with appropriate controls.

Causality and Rationale